molecular formula C20H15Cl2F8NO2 B14150117 1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol CAS No. 325695-83-8

1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol

Cat. No.: B14150117
CAS No.: 325695-83-8
M. Wt: 524.2 g/mol
InChI Key: GOTDNKUZEAZGFO-UHFFFAOYSA-N
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Description

1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol is a synthetic organic compound that features a carbazole core substituted with dichloro groups and an octafluoropentyloxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives.

    Attachment of the Octafluoropentyloxy Side Chain: This step involves the reaction of the carbazole derivative with an appropriate octafluoropentyl halide under basic conditions to form the ether linkage.

    Final Functionalization: The hydroxyl group can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.

    Substitution: The halogen atoms and hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of advanced materials, such as polymers or coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-amine: Similar structure with an amine group instead of a hydroxyl group.

    1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-thiol: Similar structure with a thiol group instead of a hydroxyl group.

Uniqueness

The unique combination of the carbazole core, dichloro substituents, and octafluoropentyloxy side chain imparts distinct chemical and physical properties to 1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol, making it a valuable compound for various applications.

Properties

CAS No.

325695-83-8

Molecular Formula

C20H15Cl2F8NO2

Molecular Weight

524.2 g/mol

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propan-2-ol

InChI

InChI=1S/C20H15Cl2F8NO2/c21-10-1-3-15-13(5-10)14-6-11(22)2-4-16(14)31(15)7-12(32)8-33-9-18(25,26)20(29,30)19(27,28)17(23)24/h1-6,12,17,32H,7-9H2

InChI Key

GOTDNKUZEAZGFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2CC(COCC(C(C(C(F)F)(F)F)(F)F)(F)F)O)C=CC(=C3)Cl

Origin of Product

United States

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